E7130

Description

Properties

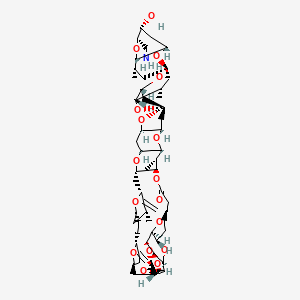

Molecular Formula |

C58H83NO17 |

|---|---|

Molecular Weight |

1066.3 g/mol |

InChI |

InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33+,34-,35+,36+,37-,38-,39+,40+,41+,42-,43+,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1 |

InChI Key |

MJMBDBINYFNDST-UWJPGFHWSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C |

Origin of Product |

United States |

Foundational & Exploratory

E7130: A Dual-Action Anticancer Agent Targeting Microtubule Dynamics and the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction E7130 is a novel, fully synthetic analog of the marine sponge natural product halichondrin B, developed through joint research between Harvard University and Eisai.[1][2] It represents a significant advancement in synthetic organic chemistry, enabling the production of sufficient quantities for clinical investigation.[1][3][4] Preclinical studies have revealed that this compound possesses a unique, dual mechanism of action, functioning not only as a potent microtubule dynamics inhibitor but also as a novel modulator of the tumor microenvironment (TME).[1][5] This dual activity distinguishes it from other microtubule-targeting agents and positions it as a promising candidate for both monotherapy and combination treatments in various cancers.[6] A Phase I clinical trial for this compound in patients with advanced solid tumors is underway.[2][7][8]

Core Mechanism of Action 1: Inhibition of Microtubule Dynamics

This compound exerts potent cytotoxic effects on cancer cells by acting as a microtubule inhibitor.[9][10] By disrupting microtubule dynamics, this compound interferes with the formation and function of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division. This disruption ultimately leads to cell cycle arrest and apoptosis. The high potency of this compound is demonstrated by its anti-proliferative efficacy at nanomolar and sub-nanomolar concentrations across various human cancer cell lines.[9]

Quantitative Data: In Vitro Anti-proliferative Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound in several cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |

| Table 1: In Vitro potency of this compound against various human cancer cell lines. Data sourced from MedchemExpress.[9] |

Core Mechanism of Action 2: Amelioration of the Tumor Microenvironment (TME)

A distinguishing feature of this compound is its ability to favorably modulate the TME at pharmacologically relevant concentrations.[5][7] This activity involves two primary effects: the suppression of cancer-associated fibroblasts (CAFs) and the remodeling of tumor vasculature.

Suppression of Cancer-Associated Fibroblasts (CAFs)

This compound has been shown to reduce the number of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[5][9] CAFs are known to contribute to a tumor-promoting environment by secreting growth factors, remodeling the extracellular matrix (ECM), and promoting immunosuppression.

The mechanism for this reduction is not through direct cytotoxicity to fibroblasts but by interfering with their activation.[5] Transforming growth factor-beta (TGF-β), often secreted by cancer cells, induces the transdifferentiation of normal fibroblasts into pro-cancerous α-SMA-positive myofibroblasts. This compound inhibits this process by disrupting the microtubule network formation necessary for focal adhesion assembly. This disruption, in turn, deactivates the downstream PI3K/AKT/mTOR signaling pathway, which is critical for α-SMA expression.[5][9][11]

Tumor Vasculature Remodeling

In addition to its effects on CAFs, this compound remodels the tumor vasculature. Preclinical studies demonstrate that this compound treatment increases the density of intratumoral CD31-positive endothelial cells.[1][5] This vascular remodeling is thought to normalize the chaotic and leaky tumor vasculature, potentially reducing hypoxia and improving the delivery and efficacy of co-administered therapeutic agents.[9][11]

References

- 1. news.harvard.edu [news.harvard.edu]

- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]

- 3. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]

- 8. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]

- 11. aacrjournals.org [aacrjournals.org]

E7130: A Synthetic Halichondrin B Analog Targeting the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a synthetically accessible analog of the marine natural product halichondrin B, developed through a joint research effort between Eisai and Harvard University.[1][2] Unlike its parent compound, which is limited by natural supply, this compound can be produced on a gram scale through total synthesis, enabling comprehensive preclinical and clinical evaluation.[2][3][4] This agent exhibits a dual mechanism of action, functioning as both a potent microtubule dynamics inhibitor and a modulator of the tumor microenvironment (TME).[1][5][6] Specifically, this compound has been shown to suppress cancer-associated fibroblasts (CAFs) and promote vascular remodeling within the TME, offering a novel approach to cancer therapy.[2][5] A Phase I clinical trial (NCT03444701) has been completed, establishing the maximum tolerated dose for further studies.[7] This technical guide provides a comprehensive overview of this compound, including its relationship to halichondrin B, its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: From Marine Sponge to Synthetic Anticancer Agent

Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated remarkable antitumor activity in preclinical models.[2] However, its scarcity from natural sources severely hampered its clinical development.[2] This challenge spurred efforts in total synthesis, culminating in the successful synthesis of halichondrin B and its analogs. This compound emerged from these efforts as a promising clinical candidate, retaining the potent anticancer properties of the natural product while being amenable to large-scale synthetic production.[2][8][9] The total synthesis of this compound is a significant achievement, involving a multi-step process to control its 31 asymmetric carbons and yield a highly pure product.[2][3]

Mechanism of Action

This compound exerts its anticancer effects through a distinct dual mechanism of action:

2.1. Microtubule Dynamics Inhibition: Similar to other halichondrin analogs, this compound is a potent inhibitor of microtubule dynamics.[5][8] It disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.[6]

2.2. Tumor Microenvironment Modulation: A key differentiator for this compound is its ability to remodel the TME.[2][5] This activity is primarily attributed to its effects on two critical components of the TME:

-

Suppression of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to reduce the population of α-SMA-positive CAFs within tumors.[2][5] This effect is mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts, preventing their transdifferentiation into a myofibroblast phenotype.[1][5]

-

Vascular Remodeling: this compound promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral CD31-positive endothelial cells.[2]

By targeting both the cancer cells directly and the supportive stromal environment, this compound presents a multi-pronged attack on tumor growth and progression.

Quantitative Data

In Vitro Cytotoxicity

While specific IC50 values for a wide range of cell lines are not extensively consolidated in the public domain, available data indicates that this compound exhibits potent low nanomolar to sub-nanomolar activity against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KPL-4 | Breast Cancer | 0.01-0.1 | [10] |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01-0.1 | [10] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01-0.1 | [10] |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01-0.1 | [10] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Preclinical In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various xenograft models.

| Xenograft Model | Cancer Type | Dose (µg/kg) | Treatment Schedule | Tumor Growth Inhibition | Reference |

| HSC-2 (orthotopic) | Head and Neck Squamous Cell Carcinoma | 90 | Not specified | Combination with cetuximab showed prominent effect | [6] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 90 | Intravenously | Synergistic antitumor activity with cetuximab | [5] |

| MCF-7 | Breast Cancer | 90, 180 | Intravenously on days 0 and 7 | Significant antitumor activity and tumor volume reduction | [5] |

| MDA-MB-231 | Breast Cancer | 90, 180 | Intravenously on days 0 and 7 | Significant antitumor activity | [5] |

| OD-BRE-0438 (PDX) | Breast Cancer | 180 | Intravenously on days 0 and 7 | Significant antitumor activity and tumor volume reduction | [5] |

Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models

Clinical Pharmacokinetics (Phase I)

The first-in-human study (NCT03444701) of this compound in patients with advanced solid tumors established the maximum tolerated dose (MTD) and provided initial pharmacokinetic data.[7]

| Dosing Schedule | Maximum Tolerated Dose (MTD) |

| Every 3 weeks (Q3W) | 480 µg/m² |

| Every 2 weeks (Q2W) | 300 µg/m² |

Table 3: Maximum Tolerated Dose of this compound in Phase I Clinical Trial [7]

Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life from this study are not yet fully published. Preclinical pharmacokinetic studies in mice and rats indicated a relatively short half-life.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. While a detailed, step-by-step protocol is proprietary, the overall strategy involves the convergent synthesis of two complex fragments, the "left-half" and "right-half" of the molecule, followed by their coupling and final macrocyclization.[8][9] Key reactions employed in the synthesis include Nozaki-Hiyama-Kishi (NHK) reactions and other advanced organic chemistry transformations to stereoselectively construct the numerous chiral centers.[9] The process has been optimized for gram-scale production under Good Manufacturing Practice (GMP) conditions.[2][3]

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of this compound on the polymerization of tubulin into microtubules. A general protocol is as follows:

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), and this compound at various concentrations.

-

Procedure: a. On ice, prepare a reaction mixture containing tubulin and polymerization buffer. b. Add GTP to initiate polymerization. c. Add this compound or vehicle control to the reaction mixture. d. Transfer the mixture to a pre-warmed 37°C microplate reader. e. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Analysis: Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism. A general protocol is as follows:

-

Cell Culture and Animal Model: a. Culture human cancer cell lines of interest under standard conditions. b. Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: a. Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). b. Subcutaneously inject the cell suspension into the flank of the mice.

-

Treatment: a. Once tumors reach a palpable size, randomize mice into treatment and control groups. b. Administer this compound (intravenously) or vehicle control according to the desired dosing schedule and dose levels.

-

Monitoring and Endpoint: a. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). b. The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

-

Analysis: a. Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group. b. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers like α-SMA and CD31).

Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]

- 9. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]

- 10. researchgate.net [researchgate.net]

E7130: A Technical Whitepaper on the Discovery and Synthesis of a Novel Tumor Microenvironment Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a synthetically accessible analogue of the marine natural product halichondrin B, developed through a collaborative effort between Eisai Co., Ltd. and Harvard University. Overcoming the supply limitations of the natural product, the total synthesis of this compound has enabled extensive preclinical and clinical investigation. This document details the early discovery, the landmark gram-scale synthesis, and the unique dual mechanism of action of this compound. It functions not only as a potent microtubule dynamics inhibitor but also as a modulator of the tumor microenvironment (TME). By suppressing cancer-associated fibroblasts (CAFs) and promoting vascular remodeling, this compound represents a promising therapeutic agent. This whitepaper provides a technical overview of the key data, experimental methodologies, and relevant biological pathways.

Introduction: The Halichondrin Challenge

The halichondrin family of polyether macrolides, isolated from the marine sponge Halichondria okadai, demonstrated potent anticancer activity in preclinical models.[1][2] However, their exceedingly low natural abundance and complex chemical structure, featuring 32 chiral centers, posed a significant barrier to their clinical development.[3] This supply issue necessitated a total synthesis approach to provide sufficient material for research and clinical trials. A long-standing collaboration between the research group of Professor Yoshito Kishi at Harvard University and scientists at Eisai culminated in the development of this compound, a structurally simplified and synthetically feasible analogue of halichondrin B.[1]

Early Discovery and Preclinical Profile

This compound was identified as a promising anticancer agent due to its potent cytotoxicity against a range of cancer cell lines and its unique effects on the tumor microenvironment.

Potency and In Vitro Activity

This compound exhibits potent anti-proliferative activity against various human cancer cell lines, with IC50 values in the sub-nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines. |

Preclinical and Clinical Dosage

Preclinical studies in mouse xenograft models and a subsequent first-in-human Phase I clinical trial have established initial dosage parameters.

| Study Type | Model/Population | Dosage Regimen | Key Findings |

| Preclinical Xenograft | HSC-2, FaDu SCCHN BALB/c mice | 45-180 µg/kg (i.v.) | Increased intratumoral microvessel density, reduced α-SMA-positive CAFs. |

| Phase I Clinical Trial (NCT03444701) | |||

| Dose Escalation (Q3W) | Patients with advanced solid tumors | 270-550 µg/m² (i.v., every 3 weeks) | MTD determined as 480 µg/m². |

| Dose Escalation (Q2W) | Patients with advanced solid tumors | 25-400 µg/m² (i.v., days 1 and 15 of a 28-day cycle) | MTD determined as 300 µg/m². |

| Table 2: Preclinical and Phase I Clinical Trial Dosage of this compound. |

Total Synthesis of this compound

The total synthesis of this compound was a monumental achievement in organic chemistry, enabling its development as a clinical candidate. A key breakthrough was the development of a process to produce gram-scale quantities of highly pure this compound under Good Manufacturing Practice (GMP) conditions.[1] The synthesis is characterized by a convergent strategy, where complex fragments of the molecule are synthesized independently and then coupled together in the later stages.

Synthetic Strategy Overview

The synthesis involves the creation of two major fragments, often referred to as the "left half" and "right half" of the halichondrin macrocycle. A critical step in the convergent synthesis is the coupling of these large, stereochemically complex fragments. The Nozaki-Hiyama-Kishi (NHK) reaction, a nickel- and chromium-mediated coupling, is a key transformation employed in the synthesis of halichondrin analogues. This reaction is highly effective for forming carbon-carbon bonds between vinyl or aryl halides and aldehydes, with a high degree of functional group tolerance. The successful gram-scale synthesis yielded 11.5g of this compound with a purity of >99.8% without the need for HPLC purification.[4]

Caption: High-level convergent synthesis strategy for this compound.

Key Experimental Protocol: Nozaki-Hiyama-Kishi (NHK) Coupling

The following is a representative protocol for the NHK reaction and does not represent the specific, proprietary conditions used for the GMP synthesis of this compound.

Objective: To couple a vinyl halide fragment with an aldehyde fragment to form a key carbon-carbon bond.

Materials:

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Chromium(II) chloride (CrCl₂)

-

Nickel(II) chloride (NiCl₂) (catalytic amount)

-

Vinyl halide fragment

-

Aldehyde fragment

-

Anhydrous reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction flask under an inert atmosphere, add NiCl₂ and CrCl₂.

-

Add anhydrous, degassed DMF and stir the mixture at room temperature.

-

In a separate flask, dissolve the vinyl halide fragment and the aldehyde fragment in anhydrous, degassed DMF.

-

Add the solution of the fragments to the stirring mixture of the chromium and nickel salts.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired coupled product.

Mechanism of Action: A Dual Approach

This compound exerts its anticancer effects through a dual mechanism: direct inhibition of microtubule dynamics leading to cell cycle arrest, and modulation of the tumor microenvironment.[1][5]

Microtubule Dynamics Inhibition

Similar to its parent compound, this compound binds to tubulin and inhibits microtubule polymerization. This disruption of the microtubule network leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[5]

Tumor Microenvironment (TME) Modulation

A distinguishing feature of this compound is its ability to remodel the TME.[6] Specifically, it has been shown to:

-

Suppress Cancer-Associated Fibroblasts (CAFs): this compound reduces the number of alpha-smooth muscle actin (α-SMA)-positive CAFs.[1][6]

-

Promote Vascular Remodeling: It increases the density of CD31-positive intratumoral endothelial cells, suggesting a normalization of the tumor vasculature.[1]

This TME modulation is believed to be mediated by the inhibition of the TGF-β-induced transdifferentiation of myofibroblasts. This compound disrupts the microtubule network formation in fibroblasts, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[6]

Caption: this compound's mechanism of action on Cancer-Associated Fibroblasts.

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.

Procedure (Representative):

-

Purified tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

The tubulin solution is incubated with various concentrations of this compound or a vehicle control.

-

Polymerization is initiated by the addition of GTP and by raising the temperature to 37°C.

-

The change in absorbance at 340 nm is measured over time using a temperature-controlled spectrophotometer.

-

Inhibition of polymerization is quantified by comparing the polymerization curves of this compound-treated samples to the vehicle control.

Immunohistochemistry (IHC) for TME Markers

Objective: To assess the effect of this compound on TME components (CAFs and vasculature) in tumor tissues from xenograft models.

Procedure (Representative):

-

Tumor tissues from this compound-treated and control animals are harvested, fixed in formalin, and embedded in paraffin.

-

4-5 µm sections are cut and mounted on slides.

-

Slides undergo deparaffinization and rehydration, followed by antigen retrieval (e.g., heat-induced epitope retrieval in a citrate buffer).

-

Sections are blocked to prevent non-specific antibody binding.

-

Incubation with primary antibodies against α-SMA (for CAFs) and CD31 (for endothelial cells) is performed.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the target proteins.

-

Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted.

-

Staining intensity and the number of positive cells are quantified using microscopy and image analysis software.

Conclusion

This compound stands as a testament to the power of total synthesis in overcoming natural product supply limitations to unlock new therapeutic possibilities. Its discovery and development, born from a synergistic academic-industrial collaboration, have provided a clinical candidate with a compelling dual mechanism of action. By targeting both the cancer cell's mitotic machinery and the supportive tumor microenvironment, this compound holds significant promise for the treatment of advanced solid tumors. Ongoing clinical trials will further elucidate its safety and efficacy profile, potentially adding a valuable new agent to the oncology armamentarium.

References

- 1. Author Guidelines [researcher-resources.acs.org]

- 2. eisai.com [eisai.com]

- 3. researchgate.net [researchgate.net]

- 4. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. first-in-human-study-of-e7130-a-tumor-microenvironment-ameliorating-microtubule-inhibitor-in-patients-with-advanced-solid-tumors-primary-results-of-the-dose-escalation-part - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

The Biological Activity of E7130 in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

E7130, a synthetic analog of the marine natural product halichondrin B, has demonstrated potent antitumor activity in a range of preclinical models. This technical guide provides an in-depth overview of its biological effects, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway and workflow diagrams.

Core Mechanism of Action

This compound exhibits a dual mechanism of action, directly inhibiting cancer cell proliferation and modulating the tumor microenvironment (TME). Its primary intracellular target is tubulin, where it inhibits microtubule dynamics, leading to cell cycle arrest and apoptosis. Concurrently, this compound remodels the TME by suppressing cancer-associated fibroblasts (CAFs) and promoting changes in the tumor vasculature.

Quantitative Biological Data

The following tables summarize the key quantitative data on the biological activity of this compound from preclinical studies.

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |

Table 1: In vitro anti-proliferative activity of this compound in various human cancer cell lines. Data indicates a potent cytotoxic effect at sub-nanomolar concentrations.

In Vivo Efficacy

| Animal Model | Tumor Model | Dosage (µg/kg) | Administration Route | Key Findings |

| BALB/c nude mice | FaDu Xenograft | 45 - 180 | Intravenous (i.v.) | Reduction in α-SMA-positive CAFs. Combination with cetuximab modulated fibroblast phenotypes. |

| BALB/c nude mice | HSC-2 Xenograft | 90 | Intravenous (i.v.) | Increased microvessel density, tumor growth inhibition, and increased survival in combination with cetuximab. A prominent combination effect was observed at 90 µg/kg. |

Table 2: Summary of in vivo preclinical studies of this compound. These studies highlight the impact of this compound on the tumor microenvironment and its synergistic potential with other anticancer agents.

Key Preclinical Experiments and Methodologies

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Protocol:

-

Cell Culture: Human cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the crystal violet assay or MTT assay.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy and effects on the tumor microenvironment of this compound.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.

-

Tumor Implantation: Human cancer cells (e.g., FaDu, HSC-2) are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a specified volume, mice are treated with this compound intravenously at various doses (e.g., 45-180 µg/kg).

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers such as α-SMA (for CAFs) and CD31 (for endothelial cells).

Tubulin Polymerization Assay

Objective: To assess the direct inhibitory effect of this compound on tubulin polymerization in a cell-free system.

Protocol:

-

Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared.

-

Initiation: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring: The incorporation of the fluorescent reporter into microtubules during polymerization is monitored by measuring the fluorescence enhancement over time.

-

Treatment: The assay is performed in the presence and absence of this compound to determine its effect on the rate and extent of tubulin polymerization.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Cancer-Associated Fibroblasts

This compound has been shown to interfere with the activation of CAFs, which are key components of the TME that contribute to tumor progression. Specifically, this compound inhibits the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts, a process characterized by the expression of α-SMA. This inhibition is associated with the disruption of the microtubule network and subsequent deactivation of the PI3K/AKT/mTOR signaling pathway.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

E7130: A Novel Microtubule Inhibitor Remodeling the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

E7130 is a novel, synthetically produced anticancer agent derived from the natural product halichondrin B. Beyond its primary function as a potent microtubule dynamics inhibitor, this compound demonstrates a significant and unique capability to modulate the tumor microenvironment (TME). Preclinical and emerging clinical data indicate that this compound actively remodels the TME by reducing the population of cancer-associated fibroblasts (CAFs) and promoting tumor vasculature normalization. These effects are believed to alleviate hypoxia, enhance the delivery and efficacy of co-administered therapies, and potentially counteract therapeutic resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the TME, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach

This compound exhibits a dual mechanism of action, targeting both the cancer cells directly and the surrounding TME that supports their growth and survival.

-

Microtubule Dynamics Inhibition: this compound is a potent inhibitor of microtubule dynamics, a well-established target for anticancer agents. By disrupting the normal function of microtubules, this compound interferes with cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

-

Tumor Microenvironment Modulation: Uniquely, this compound also exerts significant effects on the TME. This modulation is characterized by two key activities:

-

Suppression of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to reduce the number of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[1][2] CAFs are a critical component of the TME, contributing to tumor progression, metastasis, and drug resistance.

-

Tumor Vasculature Remodeling: this compound promotes the remodeling of the tumor vasculature, evidenced by an increase in intratumoral CD31-positive endothelial cells.[1][2] This vascular normalization is hypothesized to improve blood perfusion, reduce hypoxia, and enhance the delivery of other therapeutic agents to the tumor.

-

Quantitative Effects of this compound on the Tumor Microenvironment

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on the TME.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KPL-4 | Breast Cancer | 0.01 - 0.1 | [3] |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [3] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [3] |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [3] |

Table 2: In Vivo Effects of this compound on Tumor Microenvironment Markers

| Xenograft Model | This compound Dose (µg/kg, i.v.) | Marker | Effect | Reference |

| FaDu SCCHN | 45-180 | α-SMA-positive CAFs | Reduction in α-SMA-positive CAFs | [3] |

| HSC-2 SCCHN | 45-180 | Microvessel Density (MVD) | Increased intratumoral MVD | [3] |

| FaDu | 120 | Plasma Collagen IV | Significant increase 2, 3, and 4 days post-treatment | |

| MCF-7 | 45 | Plasma TGF-β1 | Significant reduction |

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | This compound Dose (µg/kg, i.v.) | Treatment Schedule | Outcome | Reference |

| OD-BRE-0438 | 180 | Days 0 and 7 | Significant antitumor activity and reduction in tumor volume | |

| FaDu SCCHN | 45-180 | Not specified | In combination with Cetuximab, modulated fibroblast phenotypes and increased survival rate | [3] |

| HSC-2 SCCHN | 45-180 | Not specified | In combination with Cetuximab, increased delivery of Cetuximab into tumors, causing tumor regression | [3] |

| MCF-7 | 90 | Concurrent | In combination with fulvestrant, significantly inhibited tumor growth compared to each monotherapy |

Signaling Pathway of this compound in Cancer-Associated Fibroblasts

This compound's effect on CAFs is mediated through the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, this compound has been shown to suppress the production of LAP-TGF-β1, a precursor of TGF-β1, in CAFs. This leads to the downstream deactivation of the PI3K/AKT/mTOR pathway, which is crucial for the transdifferentiation of fibroblasts into α-SMA-positive myofibroblasts.

Caption: this compound inhibits the TGF-β signaling pathway in CAFs.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

-

Cell Lines: KPL-4, OSC-19, FaDu, HSC-2.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

In Vitro TGF-β-Induced Myofibroblast Transdifferentiation Assay

-

Objective: To evaluate the effect of this compound on the differentiation of fibroblasts into CAFs.

-

Cell Line: BJ (normal human fibroblasts).

-

Methodology:

-

BJ cells are cultured in the presence of TGF-β to induce myofibroblast transdifferentiation.

-

Cells are co-treated with varying concentrations of this compound.

-

The expression of α-SMA, a marker of myofibroblasts, is assessed by immunocytochemistry or Western blot.

-

Downstream signaling molecules (pAKT, pS6) are also analyzed by Western blot to confirm pathway inhibition.

-

In Vivo Xenograft Tumor Models

-

Objective: To assess the antitumor activity and effects on the TME of this compound in a living organism.

-

Animal Model: BALB/c nude mice.

-

Xenograft Models: FaDu, HSC-2, OD-BRE-0438, MCF-7.

-

Methodology:

-

Human cancer cells are subcutaneously injected into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered intravenously at specified doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for immunohistochemical analysis of α-SMA and CD31.

-

Plasma samples may be collected for biomarker analysis (e.g., Collagen IV, TGF-β1).

-

Caption: Workflow for in vivo xenograft studies of this compound.

Immunohistochemistry (IHC)

-

Objective: To visualize and quantify the expression of α-SMA and CD31 in tumor tissues.

-

Methodology:

-

Tumor tissues are fixed in formalin and embedded in paraffin.

-

Tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the epitopes.

-

Sections are incubated with primary antibodies against α-SMA and CD31.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

-

The signal is developed with a chromogen (e.g., DAB), and the sections are counterstained.

-

The stained slides are imaged, and the positive staining area is quantified using image analysis software.

-

Conclusion and Future Directions

This compound represents a promising new class of anticancer agents with a dual mechanism of action that addresses both the tumor cells and their supportive microenvironment. Its ability to reduce CAF populations and promote vascular remodeling has the potential to overcome drug resistance and enhance the efficacy of combination therapies. The ongoing Phase I clinical trial (NCT03444701) will provide crucial data on the safety, tolerability, and clinical activity of this compound in patients with advanced solid tumors. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this compound and exploring its synergistic potential with a broader range of anticancer agents, including immunotherapies. The unique TME-modulating properties of this compound position it as a valuable candidate for further development in the treatment of various solid tumors.

References

Synthetic E7130: A Technical Overview of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a complex natural product isolated from the marine sponge Halichondria okadai. Its development represents a significant achievement in total synthesis, enabling comprehensive preclinical and clinical evaluation of its potent anti-cancer activities. This document provides an in-depth technical guide on the core pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Core Pharmacological Properties

This compound exhibits a dual mechanism of action, functioning as both a potent microtubule inhibitor and a modulator of the tumor microenvironment (TME). This multifaceted activity distinguishes it from traditional cytotoxic agents and positions it as a promising therapeutic candidate for a range of solid tumors.

Mechanism of Action

1. Microtubule Dynamics Inhibition:

This compound binds to the vinca domain of tubulin, disrupting microtubule polymerization and assembly. This interference with microtubule dynamics leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

2. Tumor Microenvironment Amelioration:

Beyond its direct cytotoxic effects, this compound uniquely remodels the TME to be less hospitable for tumor growth and more accessible to other therapeutic agents. This is achieved through two primary actions:

-

Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the TGF-β-induced transdifferentiation of normal fibroblasts into tumor-promoting myofibroblasts (CAFs). This is accomplished by disrupting microtubule network formation, which in turn deactivates the PI3K/AKT/mTOR signaling pathway. The reduction in α-SMA-positive CAFs leads to a decrease in the production of malignant extracellular matrix (ECM) proteins.

-

Promotion of Tumor Vasculature Remodeling: this compound increases the intratumoral microvessel density (MVD), leading to a more normalized and functional tumor vasculature. This vascular remodeling enhances the delivery of co-administered anticancer drugs into the tumor core.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological properties of this compound.

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

Table 1: In Vitro Anti-proliferative Efficacy of this compound.

| Animal Model | Tumor Type | Dose Range (µg/kg, i.v.) | Key Findings |

| BALB/c mice (xenograft) | HSC-2 SCCHN | 45-180 | Increased intratumoral MVD, enhanced delivery of cetuximab, and induced tumor regression. |

| BALB/c mice (xenograft) | FaDu SCCHN | 45-180 | Reduced α-SMA-positive CAFs and modulated fibroblast phenotypes when combined with cetuximab. |

Table 2: In Vivo Efficacy of this compound.

| Clinical Trial Phase | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Common Treatment-Emergent Adverse Events (TEAEs) |

| Phase I | Advanced Solid Tumors | Q3W: Day 1 of a 21-day cycle (270-550 µg/m²) | 480 µg/m² (Q3W) | Leukopenia |

| Q2W: Days 1 and 15 of a 28-day cycle (25-400 µg/m²) | 300 µg/m² (Q2W) |

Table 3: Phase I Clinical Trial Data for this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are representative examples based on standard laboratory techniques.

In Vitro Anti-proliferative Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

-

Cell Culture: Culture KPL-4, OSC-19, FaDu, and HSC-2 cells in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 nM to 100 nM) for 72 hours.

-

Cell Viability Assessment: After the incubation period, assess cell viability using a commercial MTS or MTT assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of PI3K/AKT/mTOR Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound (e.g., 0.15 nM) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT, p-S6, and their total protein counterparts overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Use 6-8 week old female BALB/c nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HSC-2 or FaDu cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups. Administer this compound intravenously at doses of 45-180 µg/kg according to the desired schedule (e.g., once weekly). A vehicle control group should be included.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for α-SMA and CD31 (for MVD).

Visualizations

Caption: Signaling pathways affected by this compound.

Caption: In vivo xenograft experimental workflow.

In-Vitro Efficacy of E7130: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in-vitro studies investigating the efficacy of E7130, a potent microtubule dynamics inhibitor. The document outlines the core findings from anti-proliferative assays, studies on the inhibition of cancer-associated fibroblast differentiation, and the underlying mechanism of action involving the PI3K/AKT/mTOR signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation by researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in-vitro efficacy studies of this compound.

Table 1: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |

Table 2: Effect of this compound on TGF-β-Induced Myofibroblast Transdifferentiation and PI3K/AKT/mTOR Signaling

| Cell Line | Treatment | Duration | Key Findings |

| BJ (Human normal lung fibroblasts) | This compound (0.15 nM) + TGF-β | 48 hours | Inhibition of TGF-β-induced α-SMA expression |

| BJ (Human normal lung fibroblasts) | This compound (0.15 nM) | 48 hours | Decreased levels of phosphorylated AKT (pAKT) and phosphorylated S6 (pS6) |

Experimental Protocols

Anti-Proliferative Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (KPL-4, OSC-19, FaDu, and HSC-2) were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells were harvested, counted, and seeded into 96-well plates at a pre-determined optimal density for each cell line to ensure logarithmic growth during the assay. Plates were incubated overnight to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound was prepared in the appropriate cell culture medium. The existing medium was removed from the wells and replaced with the medium containing various concentrations of this compound. Control wells received medium with the vehicle (DMSO) at the same final concentration.

-

Incubation: The plates were incubated for a period of 72 hours.

-

Cell Viability Assessment (CellTiter-Glo® 2.0 Assay):

-

After the incubation period, the plates were equilibrated to room temperature.

-

An equal volume of CellTiter-Glo® 2.0 Reagent was added to each well.

-

The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plates were incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence was recorded using a plate reader.

-

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was used to determine the percentage of cell viability relative to the vehicle-treated control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

TGF-β-Induced Myofibroblast Transdifferentiation Assay

Objective: To evaluate the inhibitory effect of this compound on the differentiation of fibroblasts into cancer-associated fibroblasts (CAFs), a key process in the tumor microenvironment.

Methodology:

-

Cell Culture: BJ human normal lung fibroblasts were cultured in standard medium.

-

Treatment: Cells were treated with recombinant human TGF-β1 to induce myofibroblast differentiation. Concurrently, a set of cells were co-treated with TGF-β1 and this compound (0.15 nM) for 48 hours.

-

Immunofluorescence Staining for α-SMA:

-

Fixation: After treatment, cells grown on coverslips were washed with PBS and fixed with 4% paraformaldehyde.

-

Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking: Non-specific binding sites were blocked with a solution containing bovine serum albumin (BSA).

-

Primary Antibody Incubation: Cells were incubated with a primary antibody specific for α-smooth muscle actin (α-SMA), a marker for myofibroblasts.

-

Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.

-

-

Imaging and Analysis: Images were captured using a fluorescence microscope. The intensity of α-SMA staining was quantified to assess the degree of myofibroblast differentiation.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Methodology:

-

Cell Culture and Treatment: BJ cells were treated with this compound (0.15 nM) for 48 hours.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (pAKT), total AKT, phosphorylated S6 ribosomal protein (pS6), and total S6. A loading control, such as GAPDH or β-actin, was also probed.

-

After washing, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the levels of phosphorylated proteins were normalized to the total protein levels.

Cell-Free Tubulin Polymerization Assay

Objective: To directly assess the inhibitory effect of this compound on the polymerization of tubulin into microtubules.

Methodology:

-

Reaction Setup: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and a polymerization-promoting buffer (containing GTP and glycerol) was prepared.

-

Compound Addition: this compound at various concentrations was added to the reaction mixture. A control reaction without the inhibitor was also prepared.

-

Initiation of Polymerization: The reaction was initiated by raising the temperature to 37°C.

-

Fluorescence Monitoring: The fluorescence intensity was monitored over time using a fluorescence plate reader. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increase in fluorescence.

-

Data Analysis: The rate and extent of tubulin polymerization were determined from the fluorescence curves. The effect of this compound was quantified by comparing the polymerization kinetics in the presence and absence of the compound.

Visualizations

Caption: Overview of the key in-vitro experimental workflows for evaluating this compound efficacy.

Caption: Signaling pathway illustrating the inhibitory mechanism of this compound.

E7130: A Novel Microtubule Dynamics Inhibitor Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E7130 is a novel, synthetically complex small molecule that has emerged as a potent microtubule dynamics inhibitor with a dual mechanism of action. Derived from the natural product halichondrin B, this compound not only exhibits direct cytotoxic effects on cancer cells by disrupting microtubule function but also uniquely modulates the tumor microenvironment (TME). Preclinical studies have demonstrated its ability to reduce cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling, thereby potentially enhancing the efficacy of combination therapies. With sub-nanomolar in vitro potency against various cancer cell lines and promising in vivo activity, this compound is currently undergoing clinical evaluation as a next-generation anticancer agent. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and cell signaling. Their pivotal role in cell division has made them an attractive target for cancer therapy for decades. This compound is a structurally intricate compound, the total synthesis of which represents a significant achievement in organic chemistry.[1] It is a derivative of halichondrin B, a natural product isolated from a marine sponge.[1] this compound distinguishes itself from other microtubule-targeting agents through its dual action: potent inhibition of microtubule dynamics and favorable modulation of the TME.[2]

Mechanism of Action

Direct Inhibition of Microtubule Dynamics

This compound exerts its primary anticancer effect by directly interfering with microtubule dynamics. This disruption of the normal microtubule polymerization and depolymerization cycle leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Modulation of the Tumor Microenvironment

A key differentiator for this compound is its ability to remodel the TME, a complex ecosystem that plays a crucial role in tumor progression, metastasis, and drug resistance.

-

Reduction of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to decrease the population of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[2] CAFs are known to contribute to a desmoplastic reaction that can impede drug delivery and promote a pro-tumorigenic environment.

-

Tumor Vasculature Remodeling: this compound promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral microvessel density.[3] This effect may improve the delivery and efficacy of co-administered anticancer agents.

This dual functionality suggests that this compound may not only act as a potent cytotoxic agent but also as a sensitizer for other therapies, including immunotherapy and targeted agents.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines, with IC50 values in the sub-nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

In Vivo Efficacy

Preclinical studies in xenograft models have confirmed the in vivo anti-tumor activity of this compound. Intravenous administration of this compound has been shown to inhibit tumor growth in various models.

| Xenograft Model | Cancer Type | Dose (µg/kg) | Effect |

| FaDu | Head and Neck Squamous Cell Carcinoma | 45-180 | Reduced α-SMA-positive CAFs |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 45-180 | Increased intratumoral microvessel density, tumor regression with cetuximab |

| Breast Cancer Models | Breast Cancer | 45, 90, 180 | Significant antitumor activity |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Tubulin Polymerization Assay

This assay assesses the direct effect of this compound on the polymerization of tubulin monomers into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescence reporter for microtubule polymerization

-

This compound at various concentrations

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Protocol:

-

Prepare a tubulin solution at a final concentration of 1 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add this compound at desired concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the tubulin solution to the wells.

-

Monitor the change in fluorescence or absorbance at 340 nm over time at 37°C. The polymerization of tubulin will lead to an increase in the signal.

-

Analyze the polymerization kinetics to determine the effect of this compound on the rate and extent of tubulin polymerization.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or SDS) for MTT assay

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound at various concentrations

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Immunohistochemistry (IHC) for CD31 and α-SMA

This technique is used to visualize the expression and localization of CD31 (a marker for endothelial cells) and α-SMA (a marker for CAFs) in tumor tissues.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Primary antibodies: anti-CD31 and anti-α-SMA

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Microscope

Protocol:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in the appropriate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with the primary antibody (anti-CD31 or anti-α-SMA) overnight at 4°C.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections and mount with a coverslip.

-

Visualize and quantify the staining under a microscope.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Effects

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to its dual anticancer effects. This compound's inhibition of microtubule dynamics directly leads to cell cycle arrest and apoptosis. Additionally, it is proposed to inhibit the TGF-β signaling pathway, which in turn deactivates the PI3K/AKT/mTOR pathway, leading to a reduction in CAF activation and proliferation.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro characterization of this compound's anticancer activity.

Conclusion

This compound represents a promising new frontier in the development of microtubule-targeting agents. Its unique dual mechanism of action, combining direct cytotoxicity with modulation of the tumor microenvironment, offers the potential for improved therapeutic outcomes and the ability to overcome resistance mechanisms. The comprehensive preclinical data, supported by detailed experimental protocols, provides a strong foundation for its ongoing clinical development. Further research will be crucial to fully elucidate its complex mechanisms and to identify the patient populations most likely to benefit from this innovative therapeutic.

References

Methodological & Application

E7130 Experimental Protocol for In-Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a synthetically derived analog of the marine natural product halichondrin B. It functions as a microtubule dynamics inhibitor and, notably, as a modulator of the tumor microenvironment (TME). Preclinical in-vivo studies have demonstrated that this compound can suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling, leading to enhanced anti-tumor effects.[1][2] This document provides detailed application notes and protocols for conducting in-vivo experimental studies with this compound, based on published preclinical research.

Introduction

This compound exerts its anti-cancer activity through a dual mechanism. As a microtubule inhibitor, it disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Uniquely, this compound also ameliorates the TME.[1] It has been shown to reduce the population of α-smooth muscle actin-positive (α-SMA+) CAFs and increase the density of CD31-positive endothelial cells, indicating vascular remodeling. This TME modulation is achieved by inhibiting the TGF-β-induced transdifferentiation of myofibroblasts via the PI3K/AKT/mTOR signaling pathway. These effects can potentially enhance the delivery and efficacy of co-administered anti-cancer agents.[2]

Mechanism of Action: Signaling Pathway

This compound's effect on the tumor microenvironment is mediated through the inhibition of the TGF-β signaling pathway in cancer-associated fibroblasts. By disrupting microtubule network formation, this compound impedes the downstream activation of the PI3K/AKT/mTOR pathway, which is crucial for the transdifferentiation of fibroblasts into tumor-promoting myofibroblasts.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. eisai.com [eisai.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of E7130 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing E7130, a potent microtubule inhibitor with tumor microenvironment-modulating properties, in various cell culture-based assays. This compound has demonstrated significant anti-proliferative effects on cancer cells and plays a crucial role in suppressing cancer-associated fibroblasts (CAFs), making it a compound of high interest in oncology research.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism. Primarily, it functions as a microtubule dynamics inhibitor, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in proliferating cancer cells.[1] Secondly, and distinctly, this compound ameliorates the tumor microenvironment.[2] It has been shown to suppress the differentiation of fibroblasts into cancer-associated fibroblasts (CAFs), a key component of the tumor stroma that promotes tumor growth and metastasis.[3] This is achieved in part by inhibiting the TGF-β-induced activation of the PI3K/AKT/mTOR signaling pathway in fibroblasts.[3]

Quantitative Data: In Vitro Anti-proliferative Activity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the sub-nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |

| Table 1: Anti-proliferative efficacy of this compound in various cancer cell lines. Data sourced from MedchemExpress.[3] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO.[4] To prepare a 1 mM stock solution, dissolve 1 mg of this compound (molecular weight: 1066.28 g/mol ) in 0.9378 mL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.[4][5]

-

Note: The final concentration of DMSO in cell culture media should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[6] Prepare a solvent control group with the same final concentration of DMSO in your experiments.

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the IC50 of this compound in a cancer cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 1 mM in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Given the low IC50 values, a starting concentration of 1 nM with 1:3 or 1:5 serial dilutions is recommended. Include a vehicle control (DMSO at the highest concentration used).

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cancer Cell and Fibroblast Co-culture Assay

This assay evaluates the effect of this compound on the activation of fibroblasts induced by cancer cells.

Materials:

-

Cancer cell line (e.g., FaDu)

-

Fibroblast cell line (e.g., BJ normal human fibroblasts)

-

Complete culture media for both cell types

-

6-well plates or other suitable culture vessels

-

Recombinant human TGF-β1 (optional, for inducing activation)

-

This compound stock solution

Protocol:

-

Seed fibroblasts in a 6-well plate and allow them to adhere.

-

Once the fibroblasts are attached, seed the cancer cells on top of the fibroblast layer. A ratio of 1:1.5 to 3:1 (cancer cells to fibroblasts) can be used, which may need to be optimized for your specific cell lines.[1]

-

Allow the co-culture to establish for 24-48 hours.

-

Optionally, to robustly induce fibroblast activation, treat the co-culture with TGF-β1 (a typical concentration is 1-10 ng/mL).[7]

-

Treat the co-culture with this compound. A concentration of 0.15 nM has been shown to be effective in inhibiting TGF-β-induced α-SMA expression without affecting fibroblast viability.[3] Include appropriate vehicle controls.

-

Incubate for 48-72 hours.

-

After incubation, the cells can be processed for immunofluorescence or Western blotting to assess fibroblast activation markers.

Immunofluorescence for α-Smooth Muscle Actin (α-SMA)

This protocol is for visualizing the expression of α-SMA, a key marker of CAF activation.

Materials:

-

Co-cultured cells on coverslips or in imaging-compatible plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-α-SMA

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Protocol:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the staining using a fluorescence microscope.

Western Blotting for PI3K/AKT/mTOR Pathway

This protocol is to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in fibroblasts following this compound treatment.

Materials:

-

Treated fibroblast or co-culture cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-